9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Description
This compound is a tetracyclic structure featuring a fused ring system with oxygen (13-oxa) and nitrogen (4-aza) heteroatoms, a chlorine substituent at position 9, and a methyl group at position 2. It serves as the core structure of asenapine, a second-generation antipsychotic approved for treating schizophrenia and bipolar disorder . The molecule's rigid tetracyclic framework—comprising a dibenzoxepine moiety fused to a pyrrolidine ring—confers unique pharmacological properties by modulating dopaminergic and serotonergic receptors .
Key structural attributes include:
- Chlorine substitution: Enhances receptor binding affinity and metabolic stability.
- Methyl group: Contributes to lipophilicity, influencing blood-brain barrier penetration.
- Oxa-aza heterocycles: Stabilize the molecule's conformation and mediate intermolecular interactions in crystalline forms .
Synthetic routes often involve palladium-catalyzed cross-coupling or ring-opening reactions, as seen in related tetracyclic systems . Structural elucidation relies on X-ray crystallography, with refinement performed using SHELX software .
Properties
Key on ui mechanism of action |
The mechanism of action of asenapine, as with other drugs having efficacy in schizophrenia and bipolar disorder, is unknown. It has been suggested that the efficacy of asenapine in schizophrenia is mediated through a combination of antagonist activity at D2 and 5-HT2A receptors. Asenapine exhibits high affinity for serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors (Ki values of 2.5, 4.0, 0.06, 0.16, 0.03, 1.6, 0.25, and 0.13 nM), dopamine D2, D3, D4, and D1 receptors (Ki values of 1.3, 0.42, 1.1, and 1.4 nM), alpha1 and alpha2-adrenergic receptors (Ki values of 1.2 and 1.2 nM), and histamine H1 receptors (Ki value 1.0 nM), and moderate affinity for H2 receptors (Ki value of 6.2 nM). In in vitro assays asenapine acts as an antagonist at these receptors. Asenapine has no appreciable affinity for muscarinic cholinergic receptors (e.g., Ki value of 8128 nM for M1). Though 5-HT6 receptors are targets for the treatment of schizophrenia and other psychiatric disorders, the influence of drugs upon signal transduction has not been extensively characterized. Herein, /investigators/ employed a Scintillation Proximity Assay (SPA)/antibody-immunocapture procedure of coupling to G alpha s to evaluate the interaction of a broad range of novel agonists, antagonists and antipsychotics at rat 5-HT(6) receptors stably expressed in HEK293 cells. Serotonin (pEC(50), 7.7) increased [35S]GTP gamma S binding to G alpha s by ca 2-fold without affecting binding to Gi/o or Gq. LSD (9.2), 5-MeODMT (7.9), 5-CT (7.0) and tryptamine (6.1) were likewise full agonists. In contrast, the novel sulfonyl derivatives, WAY181,187 (9.1) and WAY208,466 (7.8), behaved as partial agonists and attenuated the actions of 5-HT. SB271,046 and SB258,585 abolished activation of G alpha s by 5-HT with pKb values of 10.2 and 9.9, respectively, actions mimicked by the novel antagonist, SB399,885 (10.9). SB271,046 likewise blocked partial agonist properties of WAY181,187 and WAY208,466 with pKb values of 9.8 and 9.0, respectively. 5-HT-stimulated (35)S-GTP gamma S binding to G alpha s was antagonised by various antipsychotics including olanzapine (7.8), asenapine (9.1) and SB737,050 (7.8), whereas aripiprazole and bifeprunox were inactive. Further, antagonist properties of clozapine (8.0) were mimicked by its major metabolite, N-desmethylclozapine (7.9). In conclusion, the novel ligands, WAY208,466 and WAY181,187, behaved as partial agonists at 5-HT6 receptors coupled to G alpha s, while SB399,885 was a potent antagonist. Though 5-HT6 receptor blockade is not indispensable for therapeutic efficacy, it may well play a role in the functional actions of certain antipsychotic agents. Adrenergic (alpha1 and alpha2) and cholinergic muscarinic (M1-M5) receptor binding in rat forebrain was quantified after 4 weeks of twice-daily subcutaneous administration of asenapine or vehicle. Asenapine (0.03, 0.1, and 0.3 mg/kg) produced increases in (3)H-prazosin binding to alpha1-adrenergic receptors in the medial prefrontal cortex (mPFC: 30%, 39%, 57%) and dorsolateral frontal cortex (DFC: 27%, 37%, 53%) and increased (3)H-RX821002 binding to alpha2-adrenergic receptors in mPFC (36%, 43%, 50%) and DFC (41%, 44%, 52%). Despite showing no appreciable affinity for muscarinic receptors, asenapine produced regionally selective increases in binding of (3)H-QNB to M1-M5 receptors in mPFC (26%, 31%, 43%), DFC (27%, 34%, 41%), and hippocampal CA1 (40%, 44%, 42%) and CA3 (25%, 52%, 48%) regions. These regionally selective effects of asenapine on adrenergic and cholinergic muscarinic receptor subtypes may contribute to its beneficial clinical effects in the treatment of schizophrenia and bipolar disorder. Asenapine is a novel psychopharmacologic agent developed for schizophrenia and bipolar disorder. Like clozapine, asenapine facilitates cortical dopaminergic and N-methyl-D-aspartate (NMDA) receptor-mediated transmission in rats. The facilitation of NMDA-induced currents in cortical pyramidal cells by clozapine is dependent on dopamine and D(1) receptor activation. Moreover, previous results show that clozapine prevents and reverses the blockade of NMDA-induced currents and firing activity in the pyramidal cells by the noncompetitive NMDA receptor antagonist phencyclidine (PCP). Here, /the authors/ investigate the effects of asenapine in these regards using intracellular electrophysiological recording in vitro. Asenapine (5 nM) significantly facilitated NMDA-induced currents (162 +/- 15% of control) in pyramidal cells of the medial prefrontal cortex (mPFC). The asenapine-induced facilitation was blocked by the D(1) receptor antagonist SCH23390 (1 uM). Furthermore, the PCP-induced blockade of cortical NMDA-induced currents was effectively reversed by 5 nM asenapine. /These/ results demonstrate a clozapine-like facilitation of cortical NMDA-induced currents by asenapine that involves prefrontal dopamine and activation of D(1) receptors. Asenapine and clozapine also share the ability to reverse functional PCP-induced hypoactivity of cortical NMDA receptors. The ability of asenapine to increase both cortical dopaminergic and NMDA receptor-mediated glutamatergic transmission suggests that this drug may have an advantageous effect not only on positive symptoms in patients with schizophrenia, but also on negative and cognitive symptoms. The psychotropic drug asenapine is approved for treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder. Asenapine exhibits higher affinity for several 5-HT receptors and alpha(2) -adrenoceptors than for D(2) receptors. Noteworthy, both blockage of 5-HT(2A) and alpha(2) -adrenergic receptors has been shown to enhance prefrontal dopamine release induced by D(2) receptor antagonists. Previous results show that asenapine, both systemically and locally, increases dopamine, noradrenaline and serotonin release in the medial prefrontal cortex (mPFC), and that the increased dopamine release largely depends on an intracortical action. Using reverse microdialysis in freely moving rats, we here assessed the potency of low concentrations of asenapine to cause a pharmacologically significant blockage in vivo of 5-HT(2A) receptors and alpha (2) -adrenoceptors within the mPFC, and thus its ability to affect cortical monoamine release by these receptors. Intracortical administration of DOI, a 5-HT(2A/2C) receptor agonist, increased cortical monoamine release, effects that were antagonized both by asenapine and the selective 5-HT(2A) antagonist M100907. Application of clonidine, an alpha(2) -adrenoceptor agonist, significantly reduced monoamine release in the mPFC. The selective alpha(2) -adrenoceptor antagonist idazoxan blocked, whereas asenapine partially blocked clonidine-induced cortical dopamine and noradrenaline decrease. The effects of asenapine and idazoxan on clonidine-induced serotonin decrease were less pronounced. /These/ results propose that low concentrations of asenapine in the mPFC exhibit a pharmacologically significant 5-HT(2A) and alpha(2) receptor antagonistic activity, which may contribute to enhance prefrontal monoamine release in vivo and, secondarily, its clinical effects in schizophrenia and bipolar disorder. |
|---|---|
CAS No. |
158018-50-9 |
Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3 |
InChI Key |
VSWBSWWIRNCQIJ-UHFFFAOYSA-N |
SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Color/Form |
White to off-white powder |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca has shown potential as a pharmacological agent due to its interaction with various biological targets:
- Antipsychotic Properties : The compound is structurally related to asenapine, an antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Its mechanism of action may involve modulation of neurotransmitter receptors such as dopamine and serotonin receptors .
Antimicrobial Activity
Research indicates that compounds with similar tetracyclic structures exhibit notable antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary studies suggest that derivatives of this compound may possess significant antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum .
| Compound | Activity | Target Organism |
|---|---|---|
| 9-Chloro-4-methyl derivative | Antibacterial | Mycobacterium smegmatis |
| 9-Chloro-4-methyl derivative | Antifungal | Candida albicans |
Materials Science
The unique structural features of 9-chloro-4-methyl derivatives lend themselves to applications in materials science:
- Polymeric Materials : The compound can be utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties due to its rigid tetracyclic framework.
Synthetic Chemistry
The synthesis of 9-chloro-4-methyl derivatives involves multi-step organic reactions which can be optimized for large-scale production:
- Synthetic Routes : Common methods include cyclization reactions under controlled conditions using catalysts to improve yield and purity .
Case Studies and Research Findings
Several studies have explored the biological activities and synthetic methodologies associated with this compound:
- Study on Antimicrobial Activity :
- Pharmacological Studies :
-
Material Properties Assessment :
- Experimental data indicate that compounds with similar structural motifs can enhance the mechanical properties of polymeric materials .
Mechanism of Action
The mechanism of action of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
12,15-Dimethyl-8-oxatetracyclo[8.8.0.0²,⁷.0¹¹,¹⁶]octadeca-1(18),2,4,6,11(16),12,14-heptaen-10-ol
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[14.4.0.0²,⁷.0⁸,¹³]icosa-1,3,5,7,9,11,13,15,17,19-decaene
- Structural Features :
- Larger 14-azatetracyclic system with a methoxy (-OCH₃) group at position 14.
- Extended conjugation due to decaene unsaturation.
Asenapine Maleate
- Structural Features : Salt form of the target compound with (Z)-but-2-enedioic acid (maleic acid).
- Pharmacology : Enhanced solubility and bioavailability compared to the free base .
- Isotopic Variants : Stable isotope-labeled versions (e.g., ¹³C, d₃-methyl) are used in metabolic tracing studies .
Data Table: Comparative Analysis
Key Research Findings
Synthetic Methodologies :
- Palladium-catalyzed reactions dominate the synthesis of tetracyclic systems. For example, OBD derivatives undergo regioselective ring-opening to form fused tetracyclic alcohols .
- Isotope labeling (e.g., ¹³C, d₃-methyl in asenapine) enables precise metabolic studies without altering pharmacological activity .
Crystallographic Insights :
- Hydrogen bonding in hydroxylated analogues (e.g., 12,15-dimethyl-8-oxa compound) contrasts with ionic interactions in asenapine maleate, affecting solubility and stability .
- SHELX software remains critical for refining complex tetracyclic structures, despite advancements in computational crystallography .
Pharmacological Differentiation: The chlorine atom in asenapine enhances D₂/5-HT₂A receptor affinity compared to non-halogenated analogues . Methyl substitution at position 4 optimizes lipophilicity, a feature absent in methoxy-substituted variants .
Biological Activity
9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene is a complex organic compound with significant biological activity, primarily recognized as Asenapine . This compound is categorized as an atypical antipsychotic and has garnered attention for its pharmacological properties.
- Molecular Formula : C17H16ClNO
- Molecular Weight : 285.77 g/mol
- InChIKey : VSWBSWWIRNCQIJ-UHFFFAOYSA-N
- SMILES Representation : CN1CC2C(C1)c3cc(Cl)ccc3Oc4ccccc24
Asenapine operates primarily as an antagonist at various neurotransmitter receptors in the brain:
- Dopamine Receptors : It shows affinity for D2 dopamine receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptors : It also acts on 5-HT2A and 5-HT2C serotonin receptors, contributing to its mood-stabilizing properties.
These interactions help in modulating neurotransmission and alleviating symptoms associated with schizophrenia and bipolar disorder.
Antipsychotic Effects
Research indicates that Asenapine effectively reduces symptoms of schizophrenia. A study published in The American Journal of Psychiatry reported significant improvements in psychotic symptoms among patients treated with Asenapine compared to placebo groups .
Mood Stabilization
Asenapine has been shown to be effective in managing manic or mixed episodes associated with bipolar disorder. Clinical trials have demonstrated its efficacy in reducing manic symptoms while minimizing depressive episodes .
Side Effects and Tolerability
While Asenapine is generally well-tolerated, it can cause side effects such as:
- Sedation
- Weight gain
- Extrapyramidal symptoms (EPS)
A comprehensive review highlighted that the incidence of EPS is lower compared to other antipsychotics, making Asenapine a preferable option for many patients .
Case Study 1: Schizophrenia Management
In a randomized controlled trial involving 400 patients with schizophrenia, participants receiving Asenapine showed a 50% reduction in the Positive and Negative Syndrome Scale (PANSS) scores over 12 weeks compared to those on placebo . The results underscored its efficacy in both positive and negative symptom management.
Case Study 2: Bipolar Disorder Treatment
Another study focused on patients with bipolar disorder found that those treated with Asenapine experienced significant reductions in manic symptoms as measured by the Young Mania Rating Scale (YMRS). Patients reported improved mood stabilization without significant depressive episodes during the treatment period .
Summary of Research Findings
Q & A
Q. What are the standard synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step organic reactions, such as cyclization, halogenation, and heteroatom incorporation. Purification is achieved via column chromatography or recrystallization. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Single-crystal X-ray diffraction is critical for resolving complex stereochemistry and validating the tetracyclic framework .
Q. How can researchers optimize purification to isolate high-purity samples?
Gradient elution in column chromatography (e.g., silica gel with hexane/ethyl acetate) effectively separates byproducts. Recrystallization using solvents like dichloromethane/hexane mixtures improves crystallinity. Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .
Q. What spectroscopic techniques resolve ambiguities in regiochemistry or substituent orientation?
Nuclear Overhauser effect (NOE) NMR experiments identify spatial proximity of protons in rigid frameworks. 2D correlation spectroscopy (COSY) and heteronuclear single-quantum coherence (HSQC) clarify connectivity. Computational methods like density functional theory (DFT) predict NMR chemical shifts for comparison with experimental data .
Advanced Research Questions
Q. How can computational reaction path searches improve synthetic efficiency?
Quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states and intermediates to identify low-energy pathways. Coupled with machine learning algorithms, these methods predict optimal reagents, solvents, and temperatures. For example, ICReDD’s workflow integrates DFT-based transition-state searches with experimental validation to bypass trial-and-error approaches .
Q. What experimental design (DoE) strategies minimize variability in multi-step syntheses?
Fractional factorial designs screen critical variables (e.g., temperature, stoichiometry, catalyst loading). Response surface methodology (RSM) optimizes interdependent parameters, such as reaction time and yield. Central composite designs reduce the number of experiments while maximizing data robustness .
Q. How do single-crystal X-ray diffraction studies resolve structural contradictions in polycyclic systems?
High-resolution X-ray data (R factor < 0.05) combined with SHELXL refinement validate bond lengths, angles, and torsion angles. Disorder in substituents is modeled using split positions and restrained refinement. Comparative analysis of isostructural analogs (e.g., chlorinated vs. methoxy derivatives) clarifies electronic effects on molecular geometry .
Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for heterocyclic ring formation?
Deuterium or ¹³C labeling at reaction sites tracks bond-breaking/forming steps. For example, KIE > 1 indicates rate-limiting proton transfer in cyclization. Time-resolved in situ IR spectroscopy monitors intermediate accumulation, while Eyring plots determine activation parameters (ΔH‡, ΔS‡) .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and reactivity?
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. High-resolution MS and LC-MS identify oxidation or hydrolysis byproducts. Thermal gravimetric analysis (TGA) determines decomposition thresholds, guiding storage in inert atmospheres at −20°C .
Notes
- Advanced methods like cryo-electron microscopy (cryo-EM) or synchrotron XRD may further resolve dynamic structural features.
- Cross-disciplinary collaboration with computational chemists is recommended for reaction optimization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
